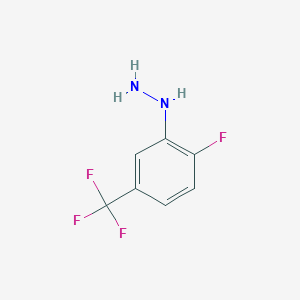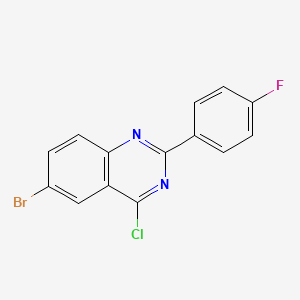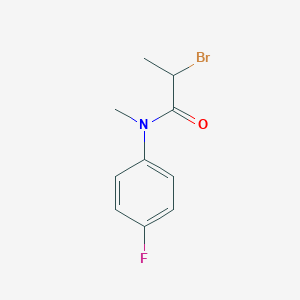
2-bromo-N-(4-fluorophenyl)-N-methylpropanamide
Übersicht
Beschreibung
The compound “2-bromo-N-(4-fluorophenyl)-N-methylpropanamide” is also known as Benzamide, N-(4-fluorophenyl)-2-bromo . It has a molecular formula of C13H9BrFNO and a molecular weight of 294.119 .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(4-fluorophenyl)-N-methylpropanamide” can be represented by the InChI string:InChI=1S/C13H9BrFNO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,(H,16,17) . This structure is available as a 2D Mol file or as a computed 3D SD file .
Wissenschaftliche Forschungsanwendungen
Photocyclization in Chemical Reactions
A study by Nishio et al. (2005) explored the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides. This research is significant in understanding the behavior of such compounds under irradiation and their potential applications in creating new chemical structures through photocyclization.
Antipathogenic Properties
Carmen Limban et al. (2011) conducted a study on thiourea derivatives which included compounds structurally similar to 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide. Their research showed significant antipathogenic activities, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing antimicrobial agents.
Conformational and Spectroscopic Analysis
A 2017 study by Viana et al. focused on a compound analogous to paracetamol, which shares structural similarities with 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide. Their work on conformational analysis and vibrational spectroscopy provides insights into the electronic properties and structural behavior of such compounds.
Molecular Docking Studies
The study by Chandralekha et al. (2019) on N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, a structurally similar compound, involved molecular docking studies to understand its interaction with biological targets like prostate cancer proteins.
Role in Synthesis of Pharmacological Compounds
The synthesis of key intermediates for pharmaceuticals like atorvastatin has been explored using compounds similar to 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide. A study by Zhang Yi-fan (2010) illustrates the use of structurally related compounds in synthesizing intermediates for widely used drugs.
Exploration in Nanostructure Development
A 2013 study by Fischer et al. on the synthesis of nanoparticles using polyfluorene building blocks highlights the potential of using similar compounds in developing new nanostructures with unique properties like enhanced fluorescence.
Safety And Hazards
Safety data sheets suggest that this compound may cause skin and eye irritation, and may also cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental exposure, immediate medical attention is advised .
Eigenschaften
IUPAC Name |
2-bromo-N-(4-fluorophenyl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-7(11)10(14)13(2)9-5-3-8(12)4-6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBOPZTWTLUXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-fluorophenyl)-N-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Benzyloxy)thien-2-yl]methanol](/img/structure/B1393519.png)
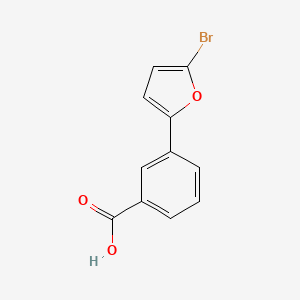
![6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1393524.png)

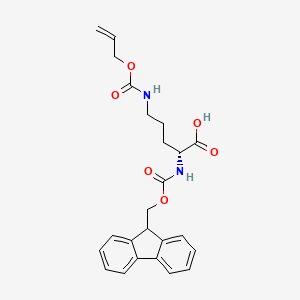
![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393529.png)
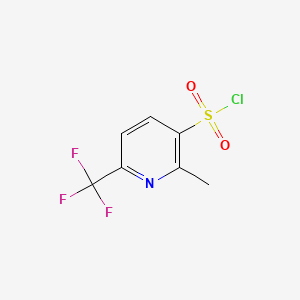
![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1393531.png)

